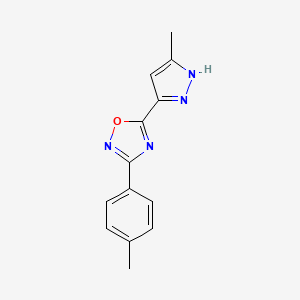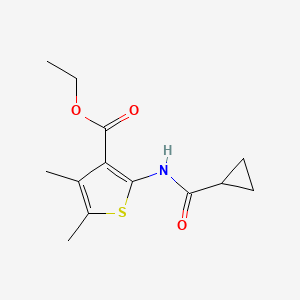![molecular formula C18H25N3O2 B6418118 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 912896-92-5](/img/structure/B6418118.png)
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, also known as BMPEA, is an amphetamine-like compound that is found in some dietary supplements. It has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. BMPEA has been found to have similar pharmacological effects to amphetamine, however, its mechanism of action is not fully understood.
Applications De Recherche Scientifique
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. In animal studies, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been found to produce an increase in locomotor activity and a decrease in food intake. It has also been found to increase the breakdown of fat in adipose tissue, suggesting that it may be useful as an aid for weight loss. 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has also been studied for its potential to improve cognitive performance and to act as an antidepressant.
Mécanisme D'action
The exact mechanism of action of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is not well understood. It is thought to act as a stimulant by increasing the release of catecholamines, such as dopamine and norepinephrine, in the brain. It is also thought to act as an appetite suppressant by blocking the reuptake of these neurotransmitters. 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has also been found to interact with the serotonin system, suggesting that it may also act as an antidepressant.
Biochemical and Physiological Effects
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been found to produce an increase in locomotor activity and a decrease in food intake in animal studies. It has also been found to increase the breakdown of fat in adipose tissue, suggesting that it may be useful as an aid for weight loss. In addition, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been found to increase the levels of catecholamines, such as dopamine and norepinephrine, in the brain, and to interact with the serotonin system.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. However, the exact mechanism of action of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is not well understood and there is limited research on its safety and efficacy. As such, there are some limitations to using 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one in lab experiments. One advantage of using 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one in lab experiments is that it can be synthesized in a variety of ways, and is typically produced in high yields. In addition, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is relatively inexpensive and is not a controlled substance.
Orientations Futures
There are a number of potential future directions for research on 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one. First, further research is needed to better understand its mechanism of action and to evaluate its safety and efficacy. Second, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as an antidepressant. Third, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to improve cognitive performance. Fourth, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as an aid for weight loss. Fifth, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as an appetite suppressant. Finally, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as a stimulant.
Méthodes De Synthèse
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been synthesized in a variety of ways, including reduction of 2-methoxyethyl-1,3-benzodiazole, reaction of 2-methoxyethyl-1,3-benzodiazole with 2-methylpyrrolidin-2-one, and reaction of 2-methoxyethyl-1,3-benzodiazole with 1-butyl-2-methylpyrrolidin-2-one. The most common method of synthesis is the reaction of 2-methoxyethyl-1,3-benzodiazole with 1-butyl-2-methylpyrrolidin-2-one. This reaction is typically carried out in a refluxing solution of acetic acid and acetic anhydride, and produces the desired product in high yields.
Propriétés
IUPAC Name |
1-butyl-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-3-4-9-20-13-14(12-17(20)22)18-19-15-7-5-6-8-16(15)21(18)10-11-23-2/h5-8,14H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWFBHUGQQLPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418057.png)
![2-[7-butyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6418064.png)
![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)
![4-(2-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418085.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6418087.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)
![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)
![6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418112.png)


![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
![N-{4-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6418150.png)